2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
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Overview
Description
2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a chloro and pyrazolyl group attached to it. The compound's molecular formula is C9H8ClN5, and its molecular weight is 215.65 g/mol.
Scientific Research Applications
- Kinase Inhibitors : 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives have been explored as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can lead to potential therapeutic applications in cancer, inflammation, and other diseases .
- CDK2 Inhibition : Some analogs of this compound have shown CDK2 (cyclin-dependent kinase 2) inhibitory activity. CDK2 is involved in cell cycle regulation, making it a target for cancer therapy .
- Herbicides : Pyrimidine-based compounds, including 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, have been investigated as herbicides. Their ability to inhibit specific plant enzymes or pathways makes them valuable for weed control in agriculture .
- Organic Semiconductors : Pyrimidine derivatives have been studied for their semiconducting properties. These compounds can be incorporated into organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
- Photosensitizers : Some pyrimidine-based molecules, including 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, exhibit photodynamic properties. These compounds can generate reactive oxygen species upon exposure to light, which can selectively damage cancer cells in PDT .
- Fluorescent Probes : Researchers have modified pyrimidine scaffolds to create fluorescent probes for cellular imaging. These probes can target specific biomolecules and provide insights into cellular processes .
- Ligands for Metal Ions : Pyrimidine derivatives can serve as ligands in coordination chemistry. They can form stable complexes with transition metal ions, potentially influencing catalysis or material properties .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Material Science and Organic Electronics
Photodynamic Therapy (PDT)
Chemical Biology and Probes
Coordination Chemistry and Metal Complexes
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine . .
properties
IUPAC Name |
2-chloro-4-(2-methylpyrazol-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMZFBFHNYJTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | |
CAS RN |
1503746-05-1 |
Source
|
Record name | 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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